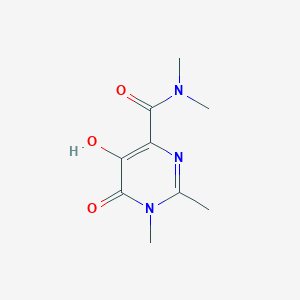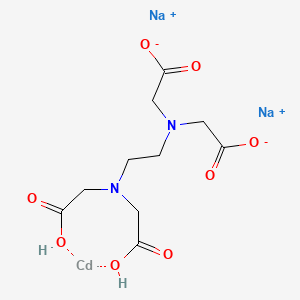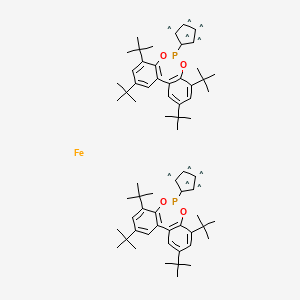
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine” is a chemical compound with the CAS Number: 1158017-93-6. It has a molecular weight of 260.3 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoro-N~2~-propyl-1,2-propanediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 . This code provides a unique representation of the molecular structure.It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Benzyl Esters
Benzyl esters, derived from substrates including amino acid and sugar derivatives, can be obtained through esterification reactions mediated by triethylamine, showcasing the versatility of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine in chemical synthesis (Tummatorn, Albiniak, & Dudley, 2007).
Histamine H3 Receptor Antagonists
This compound derivatives have been evaluated as potent human histamine H(3) receptor antagonists, demonstrating the compound's potential in the development of new therapeutic agents (Apodaca et al., 2003).
Benzylamines via Iron-Catalysis
A novel sustainable catalytic methodology for synthesizing benzylamines from benzyl alcohols and amines, emphasizing this compound's role in creating pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Anticancer Activity of Oxindoles
The synthesis of functionalized oxindoles, through reactions involving this compound, has shown anticancer activity, highlighting the compound's potential in medicinal chemistry (Filatov et al., 2017).
Catalytic and Mechanistic Studies
Selective Alcohol Activation
Studies on the selective acylation of benzyl alcohol in the presence of benzylamine, facilitated by this compound, underline its utility in enhancing reaction specificity (Samanta, Sarkar, Fröhlich, Grimme, & Studer, 2013).
Ortho-Trifluoromethylation
The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, utilizing this compound, opens new avenues for modifying molecules for medicinal chemistry applications (Miura, Feng, Ma, & Yu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-N-propylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHVDLMXXBRHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)











